3-Bromo-2-iodopyridine
Overview
Description
3-Bromo-2-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H3BrIN
Mechanism of Action
Target of Action
3-Bromo-2-iodopyridine is a chemical compound used primarily in scientific research and development . It is often used as a precursor or starting material for the synthesis of various other compounds . .
Mode of Action
It is likely that its interactions with biological targets would depend on the specific context of its use, such as the other compounds it is combined with in a reaction .
Biochemical Pathways
This compound is known to be involved in metal-catalyzed cross-coupling reactions, which are key processes in the synthesis of various organic compounds . These reactions can lead to the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.37, suggesting it could potentially cross cell membranes .
Result of Action
As a chemical reagent, the primary result of this compound’s action is the formation of new chemical bonds and structures during reactions. The specific molecular and cellular effects would depend on the context of its use and the other compounds involved in the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its reactivity in cross-coupling reactions may be affected by the type of catalyst used, the temperature of the reaction, and the solvent in which the reaction takes place .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-iodopyridine can be synthesized through a multi-step process starting from pyridine. One common method involves the bromination of pyridine to form 3-bromopyridine, followed by iodination to yield this compound. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent, while the iodination step can be carried out using iodine or iodotrimethylsilane in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, reaction time, and the concentration of reagents. The use of efficient purification techniques, such as recrystallization or chromatography, is also crucial to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with phenylboronic acid in a Suzuki-Miyaura reaction would yield a biaryl compound .
Scientific Research Applications
3-Bromo-2-iodopyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromo-5-iodopyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Amino-5-bromo-3-iodopyridine: Contains an amino group, making it useful in different synthetic applications and biological studies.
3-Bromo-4-iodopyridine: Another isomer with distinct reactivity due to the position of the halogen atoms.
Uniqueness: 3-Bromo-2-iodopyridine is unique due to its specific substitution pattern, which provides distinct reactivity profiles in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents .
Properties
IUPAC Name |
3-bromo-2-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCGGAQICCWUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634872 | |
Record name | 3-Bromo-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408502-43-2 | |
Record name | 3-Bromo-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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